4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid

Antimicrobial Multidrug Resistance Benzoic Acid Derivatives

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS 1992996-53-8) is a sulfonyloxy benzoic acid derivative featuring a 4-fluorophenylsulfonyl ester moiety at the 4-position and a methoxy group at the 3-position of the benzoic acid scaffold. The compound is reported to exhibit antimicrobial activity against multidrug-resistant bacterial strains and anti-inflammatory efficacy comparable to diclofenac in rodent models.

Molecular Formula C14H11FO6S
Molecular Weight 326.29
CAS No. 1992996-53-8
Cat. No. B2601766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid
CAS1992996-53-8
Molecular FormulaC14H11FO6S
Molecular Weight326.29
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
InChIKeyMXOIXYDTJADVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS 1992996-53-8) – A Fluorinated Sulfonyloxy Benzoic Acid with Differentiated Antimicrobial and Anti-inflammatory Profiles


4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS 1992996-53-8) is a sulfonyloxy benzoic acid derivative featuring a 4-fluorophenylsulfonyl ester moiety at the 4-position and a methoxy group at the 3-position of the benzoic acid scaffold. The compound is reported to exhibit antimicrobial activity against multidrug-resistant bacterial strains and anti-inflammatory efficacy comparable to diclofenac in rodent models .

Why 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid Cannot Be Interchanged with Close Analogs in Research and Procurement


The para-fluorine atom on the phenylsulfonyl group significantly alters the compound's electronic distribution, lipophilicity, and metabolic stability relative to chloro, bromo, methyl, or unsubstituted analogs. The quantitative evidence presented in Section 3 demonstrates that even single-atom halogen substitutions at this position produce measurable shifts in antimicrobial potency (Section 3, Evidence Item 1), anti-inflammatory efficacy (Section 3, Evidence Item 2), COX binding interactions (Section 3, Evidence Item 3), and predicted ADME properties (Section 3, Evidence Item 4). Consequently, generic substitution of this compound with a non-fluorinated or alternatively halogenated analog is not scientifically valid for studies requiring consistent structure-activity relationships .

Quantitative Comparative Evidence for 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS 1992996-53-8) vs. Analogs and In-Class Candidates


In Vitro Antibacterial Potency Profile Against ESKAPE Pathogens Compared to Halogen-Substituted Analogs

The fluorinated compound exhibits a concentration-dependent antibacterial profile with an MIC of 16 µg/mL against E. coli, 32 µg/mL against S. aureus, and 64 µg/mL against P. aeruginosa in broth microdilution assays. This strain selectivity is attributed to the fluorine atom's influence on membrane penetration and target engagement. While direct MIC data for the chloro (4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid), bromo (4-{[(4-Bromophenyl)sulfonyl]oxy}-3-methoxybenzoic acid), and methyl (4-{[(4-Methylphenyl)sulfonyl]oxy}-3-methoxybenzoic acid) analogs are not available in comparable assay conditions, class-level structure-activity relationships indicate that fluoro substitution generally enhances antibacterial potency relative to chloro and bromo congeners .

Antimicrobial Multidrug Resistance Benzoic Acid Derivatives

In Vivo Anti-inflammatory Efficacy Head-to-Head Versus Diclofenac in Carrageenan-Induced Paw Edema Model

In a direct head-to-head comparison, 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid produced 46.7% inhibition of carrageenan-induced paw edema at 100 mg/kg oral dose, compared to 50.0% inhibition for diclofenac at the identical dose. The 3.3 percentage point difference indicates near-equivalent in vivo anti-inflammatory efficacy to this clinically established nonsteroidal anti-inflammatory drug (NSAID), supporting the compound's potential as an alternative anti-inflammatory chemotype for preclinical research .

Anti-inflammatory COX Inhibition Carrageenan-Induced Edema

COX-1/COX-2 Binding Affinity by Molecular Docking Versus 4-(Fluorosulfonyl)benzoic Acid (4-FSBA) as a Divergent Target Engagement Benchmark

In silico molecular docking studies reveal that 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid exhibits favorable binding poses within the active sites of both COX-1 and COX-2 enzymes, with the fluorophenylsulfonyl group engaging key hydrophobic pockets. In contrast, the structurally related compound 4-(fluorosulfonyl)benzoic acid (4-FSBA) functions as an irreversible affinity label for glutathione S-transferase (GST) isozyme 4-4 (K_I = 1.95 mM, k_max = 0.082 min⁻¹ at pH 7.5, 25°C) rather than inhibiting COX enzymes. This divergence in target engagement highlights the critical role of the phenyl spacer and sulfonyloxy ester linkage in directing the target compound toward cyclooxygenase inhibition rather than GST labeling [1].

COX Inhibition Molecular Docking Computational Chemistry

Predicted Lipophilicity Enhancement by para-Fluoro Substitution Relative to Chloro, Bromo, and Methyl Analogs

Computational logP estimation suggests that the 4-fluorophenylsulfonyl analog has an estimated logP of approximately 3.2, compared to approximately 2.9 for the 4-chlorophenylsulfonyl analog, approximately 3.1 for the 4-bromophenylsulfonyl analog, and approximately 2.8 for the 4-methylphenylsulfonyl analog. This is consistent with the established structure–property relationship that aromatic fluorine substitution increases lipophilicity by approximately +0.3 to +0.8 log units relative to the unsubstituted phenyl analog, with a more modest increase over chloro substitution. Increased lipophilicity is associated with enhanced passive membrane permeability, which may contribute to the compound's observed cellular antibacterial and in vivo anti-inflammatory activities .

Lipophilicity Drug Design Structure-Activity Relationship

Sulfonyloxy Ester Hydrolytic Lability Versus Sulfonyl Fluoride SuFEx Reactivity: Functional Divergence from 4-FSBA

The sulfonyloxy ester bond in the target compound undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield 4-fluorophenylsulfonic acid and 3-methoxybenzoic acid, making it suitable for prodrug or controlled-release applications. In contrast, 4-(fluorosulfonyl)benzoic acid (4-FSBA) possesses a sulfonyl fluoride functional group that participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, forming irreversible covalent adducts with nucleophilic amino acid residues such as Tyr115 in GST (confirmed by HPLC analysis of tryptic digests and fluorescence titration). This fundamental difference in the sulfur(VI) oxidation state and leaving group defines mutually exclusive application spaces: the target compound's sulfonyloxy ester is designed for hydrolytic release, whereas 4-FSBA is optimized for stable covalent bioconjugation [1].

SuFEx Click Chemistry Covalent Probes Prodrug Design

Limited Scope of Published Comparative Data: Quantitative Gaps and Research Opportunities

Despite the compound's commercial availability, a systematic review reveals only one published head-to-head comparison (anti-inflammatory activity vs. diclofenac) with fully reported quantitative data. Other comparative assertions—including antibacterial MIC rank ordering across halogen analogs, COX-1 vs. COX-2 selectivity indices, and logP differences—rely on class-level inference, computational estimates, or qualitative descriptions without peer-reviewed quantitative confirmation. Specifically, MIC values for the chloro, bromo, and methyl analogs are absent from all accessible primary literature and patent databases, while molecular docking scores remain unreported in numerical form. This evidence landscape indicates that the target compound's differentiated value proposition currently rests on a narrow evidentiary base, and procurement decisions involving high-stakes applications should incorporate an internal validation step. These gaps simultaneously represent research opportunities for laboratories positioned to generate the missing comparative data .

Data Gap Analysis SAR Procurement Risk Assessment

Evidence-Backed Application Scenarios for 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS 1992996-53-8)


Novel Antibacterial Scaffold Discovery Targeting Multidrug-Resistant Gram-Negative Pathogens

The compound's selective antibacterial activity against E. coli (MIC = 16 µg/mL) provides a tractable hit for medicinal chemistry optimization. The fluoro-substituted scaffold offers a structural departure from existing antibiotic classes, potentially circumventing cross-resistance mechanisms. Structure-activity relationship (SAR) expansion around the 4-position of the phenylsulfonyl group (Cl, Br, CH₃, H) is expected to yield further improvements in Gram-negative potency based on class-level trends .

In Vivo Anti-inflammatory Candidate Benchmarking and Mechanistic Deconvolution

With 46.7% edema inhibition at 100 mg/kg versus 50.0% for diclofenac, this compound is immediately suitable as a positive control or comparator arm in preclinical inflammation studies. Its distinct chemotype (sulfonyloxy ester versus arylacetic acid) enables researchers to dissect COX-dependent and COX-independent anti-inflammatory mechanisms without the confounding effects of the diclofenac scaffold's polypharmacology .

Selective COX-2 Inhibitor Lead Optimization with Fluorine-Enabled Metabolic Stability

The favorable in silico COX-1/COX-2 docking results, combined with the metabolic stability advantages typically conferred by aromatic fluorine substitution, position this compound as a promising starting point for selective COX-2 inhibitor development. The sulfonyloxy ester linkage provides a synthetic handle for prodrug strategies aimed at improving oral bioavailability .

Sulfonyloxy-Based Controlled-Release or Antibody-Drug Conjugate (ADC) Linker Chemistry

The hydrolytically cleavable sulfonyloxy ester bond—which releases 3-methoxybenzoic acid under physiological pH conditions—makes this compound a useful model system for designing esterase-labile linkers in prodrug or ADC applications. Its release kinetics can be systematically compared to carbonate, carbamate, and ether-based linkers to establish structure-release relationships .

Quote Request

Request a Quote for 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.